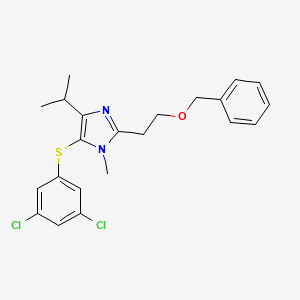
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- typically involves multi-step organic reactions. The process may include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of functional groups: The various functional groups can be introduced through nucleophilic substitution, Friedel-Crafts alkylation, and other organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole, 4,5-dimethyl-2-phenyl: A simpler imidazole derivative with different functional groups.
1H-Imidazole, 2-methyl-4-nitro: Another imidazole compound with distinct chemical properties.
Uniqueness
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler imidazole derivatives.
Propiedades
Número CAS |
178980-30-8 |
|---|---|
Fórmula molecular |
C22H24Cl2N2OS |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
5-(3,5-dichlorophenyl)sulfanyl-1-methyl-2-(2-phenylmethoxyethyl)-4-propan-2-ylimidazole |
InChI |
InChI=1S/C22H24Cl2N2OS/c1-15(2)21-22(28-19-12-17(23)11-18(24)13-19)26(3)20(25-21)9-10-27-14-16-7-5-4-6-8-16/h4-8,11-13,15H,9-10,14H2,1-3H3 |
Clave InChI |
TYDMCMGSBYRAAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)CCOCC2=CC=CC=C2)C)SC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


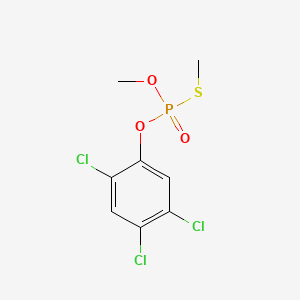
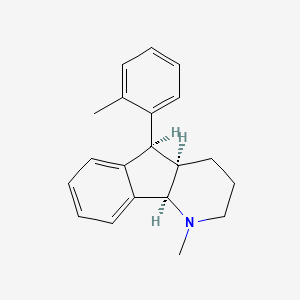
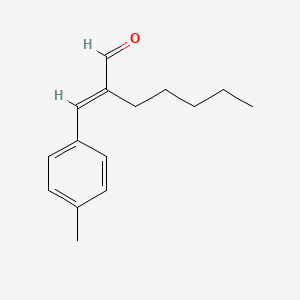


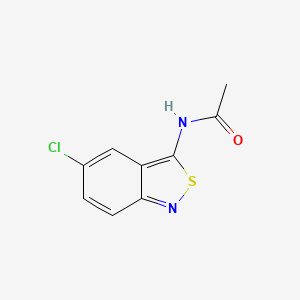
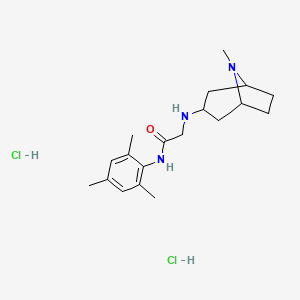




![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)


